molecular formula C22H28N4O2S2 B12377777 Vegfr-2-IN-41

Vegfr-2-IN-41

Cat. No.: B12377777
M. Wt: 444.6 g/mol
InChI Key: ZSGRTVHOBQWGCM-HKOYGPOVSA-N
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Description

Vegfr-2-IN-41 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By inhibiting VEGFR-2, this compound can potentially disrupt the blood supply to tumors, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-41 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is to start with a quinoxaline derivative, which undergoes various functional group modifications to achieve the desired structure. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-41 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to this compound. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups .

Scientific Research Applications

Vegfr-2-IN-41 has a wide range of scientific research applications, including:

Mechanism of Action

Vegfr-2-IN-41 exerts its effects by binding to the ATP-binding site of VEGFR-2, preventing its dimerization and autophosphorylation. This inhibition blocks downstream signaling pathways involved in endothelial cell survival, proliferation, and migration. Key molecular targets and pathways affected include the phospholipase C gamma-protein kinase C pathway, the TSAd-Src-phosphoinositide 3-kinase-Akt pathway, and the SHB-focal adhesion kinase-paxillin pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vegfr-2-IN-41 is unique in its specific binding affinity and selectivity for VEGFR-2, which may result in fewer off-target effects compared to other inhibitors. Its distinct chemical structure also allows for potential modifications to enhance its efficacy and reduce toxicity .

Properties

Molecular Formula

C22H28N4O2S2

Molecular Weight

444.6 g/mol

IUPAC Name

1-(4-methylphenyl)-3-[(E)-1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]ethylideneamino]thiourea

InChI

InChI=1S/C22H28N4O2S2/c1-16-4-8-20(9-5-16)23-22(29)25-24-18(3)19-6-10-21(11-7-19)30(27,28)26-14-12-17(2)13-15-26/h4-11,17H,12-15H2,1-3H3,(H2,23,25,29)/b24-18+

InChI Key

ZSGRTVHOBQWGCM-HKOYGPOVSA-N

Isomeric SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)/C(=N/NC(=S)NC3=CC=C(C=C3)C)/C

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=NNC(=S)NC3=CC=C(C=C3)C)C

Origin of Product

United States

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